N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is a nitrogen-containing heterocyclic compound. This compound is of interest due to its unique structure, which includes a pyridazinone ring and a trifluoromethyl group, making it a potential candidate for various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzamide: The final step involves coupling the pyridazinone derivative with a benzamide derivative under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved could include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its combination of a pyridazinone ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-25-17(26)10-9-16(24-25)14-7-2-3-8-15(14)23-18(27)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHATQWQUZIWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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